molecular formula B3 B1236010 Triborane(5)

Triborane(5)

Cat. No.: B1236010
M. Wt: 32.4 g/mol
InChI Key: DYUYJCUCDYWFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triborane(5) represents a class of linear or cyclic boron hydride clusters of significant interest in fundamental inorganic and materials chemistry research. These compounds are characterized by their unique electron-deficient bonding and can serve as valuable precursors for synthesizing more complex boron-containing frameworks . A prominent area of study involves Triborane(5) compounds stabilized by bulky diamino substituents on the terminal boron atoms, which can be synthesized through reactions such as that of boryllithium with BF₃·OEt₂ . The reactivity of these species allows for further functionalization; for instance, halogen exchange can occur to convert fluoro-substituted derivatives into chloro-substituted analogs . A key structural motif in boron chemistry is the triboracyclopropenyl ring, a three-membered B₃ cycle known for its high ring strain and potential inorganic aromaticity, which has been extensively studied computationally and in the gas phase . The properties and bonding of these clusters, including concepts of σ and π aromaticity in species like B₃⁻, are a central research focus for understanding electron delocalization in inorganic systems . This product is designated For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any human or veterinary clinical applications. Please refer to the product's Certificate of Analysis for specific batch information.

Properties

Molecular Formula

B3

Molecular Weight

32.4 g/mol

InChI

InChI=1S/B3/c1-3-2

InChI Key

DYUYJCUCDYWFLO-UHFFFAOYSA-N

Canonical SMILES

[B]=B[B]

Origin of Product

United States

Synthesis Methodologies for Triborane 5 and Its Derivatized Analogues

Synthetic Strategies for the Preparation of the Parent Triborane(5) Framework

The parent triborane(5) (B₃H₅) is a highly reactive and unstable molecule, making its isolation and characterization challenging. However, several methodologies have been developed to generate the triborane framework, often as a transient intermediate or as a stabilized adduct.

Routes via Iodine Oxidation of Octahydrotriborate Anions

One of the established methods for generating a triborane species involves the oxidation of the octahydrotriborate anion ([B₃H₈]⁻). The [B₃H₈]⁻ anion itself can be prepared through the partial oxidation of borohydride (B1222165) ([BH₄]⁻) with iodine. wikipedia.org The reaction proceeds as follows:

3 [BH₄]⁻ + I₂ → [B₃H₈]⁻ + 2 H₂ + 2 I⁻ wikipedia.org

Further oxidation of the resulting octahydrotriborate anion with iodine in a coordinating solvent like glyme (1,2-dimethoxyethane) yields a neutral triborane(7) adduct, (glyme)B₃H₇. acs.orgresearchgate.net This reaction demonstrates the utility of iodine as an oxidizing agent to access neutral triborane species from their anionic precursors. The displacement of the coordinated glyme molecule can then provide a route to other triborane(7) adducts. acs.org While this method directly produces a B₃H₇ adduct, it serves as a crucial step towards accessing the fundamental triborane framework.

Reactions Involving Borane-Tetrahydrofuran (B86392) Adducts

The borane-tetrahydrofuran adduct (BH₃·THF) is a versatile and widely used reagent in borane (B79455) chemistry. Its reaction with borohydride salts provides a pathway to the octahydrotriborate anion, which is a key precursor to triborane species. researchgate.netresearchgate.net The formation of [B₃H₈]⁻ from the reaction of [BH₄]⁻ and BH₃·THF involves the initial formation of diborane (B8814927) (B₂H₆). researchgate.net

Furthermore, the reaction of BH₃·THF with transition metal complexes can lead to the formation of metallaboranes that incorporate a triborane unit. For instance, the treatment of [CpRu(PPh₃)₂Cl] (where Cp is pentamethylcyclopentadienyl and PPh₃ is triphenylphosphine) with BH₃·THF results in the formation of a ruthenaoctahydrotetraborane, which contains a B₃H₈ fragment. researchgate.netnih.govacs.org These reactions highlight the role of BH₃·THF as a building block for constructing larger boron clusters, including those based on the triborane framework.

Synthesis of Substituted Triborane(5) Compounds

The introduction of substituents onto the triborane(5) framework can significantly enhance its stability and modify its reactivity. Various synthetic strategies have been developed to prepare halogenated, amino-substituted, and metal-coordinated triborane(5) derivatives.

Preparation of Halogenated Triborane(5) Derivatives

Halogenated triborane(5) derivatives have been synthesized through several routes. A notable example is the synthesis of B₃F₅, which was prepared by the reaction of elemental boron with boron trifluoride (BF₃). rsc.org

More complex halogenated triboranes have also been reported. For instance, a fluorotriborane(5) compound bearing bulky diamino substituents was synthesized by reacting a boryllithium reagent with boron trifluoride etherate (BF₃·OEt₂). rsc.orgresearchgate.netresearchgate.netrsc.org This fluorotriborane could then undergo a halogen exchange reaction when treated with chlorotrimethylsilane (B32843) (ClSiMe₃) to yield the corresponding chlorotriborane(5) derivative. rsc.orgresearchgate.netresearchgate.netrsc.org

The general scheme for this halogen exchange is: R₂N-B(F)-B(H)-B(F)-NR₂ + 2 ClSiMe₃ → R₂N-B(Cl)-B(H)-B(Cl)-NR₂ + 2 FSiMe₃

Formation of Triborane(5)s Possessing Bulky Diamino Substituents

The introduction of bulky diamino groups onto the terminal boron atoms of a triborane(5) chain imparts significant kinetic stability to the molecule. A key synthetic approach involves the use of a nucleophilic boryllithium reagent. rsc.org The reaction of a boryllithium, such as [(DipN)₂B]Li (where Dip is 2,6-diisopropylphenyl), with an electrophilic boron source like boron trifluoride etherate (BF₃·OEt₂) leads to the formation of a linear fluorotriborane(5) with bulky diamino substituents. rsc.orgresearchgate.netresearchgate.netrsc.org

The reaction proceeds via a double nucleophilic substitution at the central boron atom of the BF₃ molecule. rsc.org This methodology has also been extended to synthesize other derivatives, including chloro- and hydroxyl-substituted triborane(5) compounds. researchgate.netresearchgate.net

Starting Material 1Starting Material 2ProductReference
BoryllithiumBF₃·OEt₂Fluorotriborane(5) rsc.orgresearchgate.netrsc.org
Fluorotriborane(5)ClSiMe₃Chlorotriborane(5) rsc.orgresearchgate.netrsc.org
Chlorotriborane(5)Silver tetraarylborate in etherHydroxylated triborane(5) researchgate.netrsc.org

Synthesis of Coordination Compounds of Triborane(5) with Transition Metals

Triborane(5) and its related fragments can act as ligands in transition metal complexes. The octahydrotriborate anion, [B₃H₈]⁻, functions as a versatile precursor for the synthesis of such coordination compounds. wikipedia.org It can coordinate to a metal center in a bidentate fashion. bohrium.com A general method for preparing these complexes involves the reaction of an organometallic halide with a salt of the [B₃H₈]⁻ anion. bohrium.com

For example, the reaction of transition metal carbonyl halides with tetramethylammonium (B1211777) octahydrotriborate, [(CH₃)₄N][B₃H₈], yields neutral B₃H₈⁻ complexes of manganese and rhenium. bohrium.com

(CO)₅MnBr + [(CH₃)₄N][B₃H₈] → (CO)₄MnB₃H₈ + CO + [(CH₃)₄N]Br

Furthermore, more complex metal-triborane clusters have been synthesized. The reaction of [CpRu(PPh₃)₂Cl] with BH₃·THF at elevated temperatures leads to the formation of a ruthenaborane cluster containing a B₃H₈ unit. researchgate.netnih.govacs.org Subsequent reaction of this cluster with diiron nonacarbonyl, [Fe₂(CO)₉], results in a metal-stabilized triborane species, [{CpRu(PPh₃)}(μ₃-η¹:η²:η²-B₃H₆){Fe₂(CO)₇}]. researchgate.netnih.govacs.org In this compound, a [B₃H₆]³⁻ analogue is stabilized within the coordination sphere of one ruthenium and two iron atoms. researchgate.netnih.govacs.org

Metal PrecursorBorane SourceProductReference
[CpRu(PPh₃)₂Cl]BH₃·THFarachno-[2-{CpRu(PPh₃)B₃H₈}] researchgate.netnih.govacs.org
arachno-[2-{CpRu(PPh₃)B₃H₈}][Fe₂(CO)₉][{CpRu(PPh₃)}(μ₃-η¹:η²:η²-B₃H₆){Fe₂(CO)₇}] researchgate.netnih.govacs.org
(CO)₅MnBr[(CH₃)₄N][B₃H₈](CO)₄MnB₃H₈ bohrium.com
Ruthenium-Stabilized Triborane Species

The synthesis of stable triborane species has been successfully achieved by utilizing transition metal fragments to stabilize the electron-deficient boron cluster. One notable method involves the reaction of a ruthenium complex with a simple borane source. know-todays-news.com The thermolysis of [CpRu(PPh₃)₂Cl] (where Cp is pentamethylcyclopentadienyl and PPh₃ is triphenylphosphine) with borane tetrahydrofuran (B95107) ([BH₃·THF]) at 60 °C yields the hydrogen-rich ruthena-octahydrotetraborane, arachno-[2-{Cp*Ru(PPh₃)B₃H₈}]. researchgate.netnih.govacs.org This reaction, while successful, results in a modest yield of 12%. know-todays-news.com

The resulting compound, arachno-[2-{CpRu(PPh₃)B₃H₈}] (2), represents a significant achievement in stabilizing the B₃H₈ unit. know-todays-news.com The structural integrity and bonding of this species have been extensively verified through various analytical techniques, including multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, and ³¹P), electrospray ionization-mass spectrometry, and single-crystal X-ray diffraction. know-todays-news.comnih.gov The molecular structure confirms the attachment of the {CpRu(PPh₃)} fragment to the B₃H₈ unit, effectively stabilizing the triborane species. know-todays-news.com Density Functional Theory (DFT) calculations have further provided insights into the electronic structure and bonding interactions between the ruthenium center and the boron cluster. nih.gov

Table 1: Synthesis of Ruthenium-Stabilized Triborane

Reactant 1 Reactant 2 Conditions Product Yield Reference
Iron-Ruthenium Dinuclear Triborane Analogues

Building upon the synthesis of monometallic ruthenaboranes, researchers have explored the reactivity of these species to create more complex, heterometallic clusters. The arachno-[2-{Cp*Ru(PPh₃)B₃H₈}] cluster serves as a valuable precursor for the synthesis of dinuclear iron-ruthenium triborane analogues. researchgate.netacs.org

Specifically, the reaction of arachno-[2-{CpRu(PPh₃)B₃H₈}] with diiron nonacarbonyl, [Fe₂(CO)₉], at room temperature leads to the formation of a metal-stabilized triborane species, [{CpRu(PPh₃)}(μ₃-η¹:η²:η²-B₃H₆){Fe₂(CO)₇}] (3). researchgate.netnih.govacs.org This compound can be viewed as a triborane analogue, [B₃H₆]³⁻, that is stabilized within the coordination sphere of one ruthenium and two iron atoms. researchgate.netnih.govresearchgate.net The structural characterization of this trimetallic triborane(6) compound was confirmed by single-crystal X-ray diffraction, which elucidated the strong bonding interactions between the metal fragments and the boron centers that contribute to its stability. know-todays-news.com

Table 2: Synthesis of Iron-Ruthenium Dinuclear Triborane Analogue

Reactant 1 Reactant 2 Conditions Product Reference

Mechanistic Elucidation of Triborane(5) Formation Reactions

Understanding the reaction mechanisms that lead to the formation of triborane species is crucial for developing more efficient and controlled synthetic methods. Studies into the formation of the octahydrotriborate anion (B₃H₈⁻), a fundamental triborane species, have shed light on these complex pathways. The mechanism is rooted in the nucleophilic character of the B-H bond, a less common reactivity pattern for boron compounds which are typically electrophilic. acs.org

One proposed pathway for the formation of B₃H₈⁻ involves the reaction of the borohydride anion (BH₄⁻) with diborane (B₂H₆), which can be generated from THF·BH₃. acs.org Computational and experimental studies have identified two potential routes from BH₄⁻ and THF·BH₃ to B₃H₈⁻, both proceeding through B₂H₆ and BH₄⁻ intermediates. acs.org These pathways involve a series of complex intermediates that can interconvert reversibly at room temperature. acs.org The conversion to the final B₃H₈⁻ product, however, requires higher energy conditions (reflux) to proceed via a B₂H₅⁻ and BH₃(H₂) intermediate, followed by the elimination of H₂. acs.org

An older, classical mechanism for the formation of higher boranes involves the pyrolysis of diborane. osti.gov An early proposed mechanism for this reaction is:

B₂H₆ ⇌ 2 BH₃

BH₃ + B₂H₆ → B₃H₉

B₃H₉ → B₃H₇ + H₂

More recent mechanistic studies on the functionalization of pyridine (B92270) derivatives mediated by triborane(7) (B₃H₇) have utilized Density Functional Theory (DFT) to map the reaction energy profile. rsc.org These studies show that the formation of a dative N-B bond between pyridine and B₃H₇ facilitates intramolecular charge transfer, which in turn promotes deprotonation and the formation of a stable dearomatized intermediate, highlighting the crucial role of the triborane fragment in directing the reaction pathway. rsc.org

Synthetic Pathways to Catenated Triboron Anions

Recent advances have opened pathways to catenated triboron anions, which feature contiguous and electron-precise boron-boron single bonds. rsc.org These syntheses often leverage the reactivity of magnesium boryl species derived from the heterolysis of the B-B bond in commercially available diborane(4) (B1213185) compounds like bis(pinacolato)diborane (B₂pin₂). rsc.org

The process can be initiated by reacting a β-diketiminato magnesium n-butyl complex, [((BDI)Mg(n-Bu))], with one equivalent of B₂pin₂. rsc.org This reaction quaternizes one of the boron centers, forming a B(sp²)-B(sp³) adduct. rsc.org While this species can act as a source of a nucleophilic boryl unit, its reaction with an additional equivalent of B₂pin₂ leads to the displacement of n-BuBpin and the formation of an unusual derivative of the catenated triboron [B₃pin₃]⁻ anion. rsc.orgnih.gov

Further studies have demonstrated the generality of this approach. The reaction of B(sp²)-B(sp³) anions with other diborane small molecules also results in alkylborane displacement and the generation of triboron anions containing linear B-B-B interactions. rsc.org An alternative starting material, 4,4,4',4',6,6'-hexamethyl-2,2'-bi(1,3,2-dioxaborinane) (B₂hex₂), reacts with [((BDI)Mg(n-Bu))] to form an analogous B(sp²)-B(sp³) diborane anion. rsc.org Subsequent addition of a donor ligand like 4-dimethylaminopyridine (B28879) (DMAP) can induce alkylborane displacement, leading to a terminal magnesium boryl derivative, which reinforces the utility of this method for creating boryl anions via B-B bond heterolysis. rsc.org The reactivity of these boryl anions with diborane molecules provides a direct route to these novel catenated triboron structures. rsc.org

Table 3: General Synthetic Scheme for Catenated Triboron Anions

Step Reactants Key Transformation Product Type Reference
1 [(BDI)Mg(n-Bu)] + B₂pin₂ Quaternization of one boron center B(sp²)-B(sp³) diborane anion rsc.org

Molecular Electronic Structure and Bonding Theory of Triborane 5 Systems

Advanced Theoretical Descriptions of Electron-Deficient Bonding in Triborane(5)

Due to the electron-deficient nature of boron, compounds with multiple boron atoms often form multinuclear structures through the sharing of electrons by three or more atomic orbitals, a phenomenon exemplified by the B₂H₆ molecule and polyborane structures. rsc.org This contrasts with elements like carbon, which readily form long chain structures via covalent bonds. rsc.org

Application of Multicenter Bonding Models (e.g., 3-center 2-electron bonds)

A cornerstone in explaining the stability of electron-deficient compounds like triboranes is the concept of the three-center two-electron (3c-2e) bond . wikipedia.orgacs.org In this type of bond, three atoms share a pair of electrons, with the bonding molecular orbital encompassing all three atomic centers. wikipedia.orgiupac.org This delocalized bonding allows for connectivity between atoms despite a shortage of valence electrons for conventional 2c-2e bonds.

In the context of boranes, the unstable monomer BH₃, with its empty p-orbital on the boron atom, readily forms B-H-B 3c-2e bonds. wikipedia.org This occurs when a boron atom shares electrons with a B-H bond of another boron atom. wikipedia.org The two electrons in the resulting bonding molecular orbital are spread across the three internuclear spaces. wikipedia.org Diborane (B8814927) (B₂H₆), for instance, possesses two such 3c-2e bonds, where two hydrogen atoms bridge the two boron atoms. wikipedia.orgdoubtnut.com

Theoretical studies on borane (B79455) clusters have revealed various types of multicenter bonds, including open 3c-2e BBB bonds, closed 3c-2e BBB bonds, and even 4c-2e bonds. rsc.org For example, calculations on ammonia (B1221849) triborane (NH₃B₃H₇) indicate the presence of a localized molecular orbital in the center of the electron-deficient triborane ring, akin to the single molecular orbital in H₃⁺, which contributes to the molecule's stability. rsc.org This is considered the smallest stable molecule to feature a closed, three-center BBB bond. rsc.org The presence of bulky diamino substituents on terminal boron atoms in linear triborane(5) compounds can also influence the bonding, leading to variations in B-B bond lengths and B-B-B bond angles. rsc.org

The following table summarizes different types of multicenter bonds observed in borane systems:

Bond TypeDescriptionExample Molecule(s)
2-center 2-electron (2c-2e) A conventional covalent bond where two atoms share two electrons. doubtnut.comTerminal B-H bonds in Diborane (B₂H₆) doubtnut.com
3-center 2-electron (3c-2e) Three atoms share two electrons in a single bonding molecular orbital. wikipedia.orgBridging B-H-B bonds in Diborane (B₂H₆), B-B-B bonds in some triborane derivatives wikipedia.orgrsc.org
4-center 2-electron (4c-2e) Four atoms share two electrons. rsc.orgFound in some larger borane clusters rsc.org

Framework Electron Counting Rules (e.g., Wade-Mingos Rules) in Triborane Systems

The Wade-Mingos rules , also known as the Polyhedral Skeletal Electron Pair Theory (PSEPT), provide a powerful framework for predicting the structures of boranes and other cluster compounds. dalalinstitute.comresearchgate.net These rules relate the number of skeletal electron pairs (SEPs) to the geometry of the cluster. dalalinstitute.com

The rules are based on the total number of valence electrons in the cluster. For a borane with the formula BₙHₙ²⁻, there are (n+1) skeletal electron pairs. rsc.org The structure can then be classified as closo, nido, arachno, or hypho, corresponding to a complete deltahedron, a deltahedron with one vertex missing, two vertices missing, or three vertices missing, respectively. dalalinstitute.com

A more generalized "mno" rule has been proposed to integrate macropolyhedral boranes, metallaboranes, and metallocenes. acs.org In this rule, the number of electron pairs required for stability is given by m + n + o, where 'm' is the number of polyhedra, 'n' is the number of vertices, and 'o' is the number of single-vertex-sharing condensations. acs.org For nido and arachno arrangements, one and two additional pairs of electrons are required, respectively. acs.org Wade's n+1 rule is a special case of the mno rule where m=1 and o=0. acs.org

The application of these rules allows for the rationalization of the structures of various boranes and their derivatives. dalalinstitute.comacs.org

Sophisticated Molecular Orbital Theory Approaches

Molecular orbital (MO) theory provides a more detailed and quantitative picture of the electronic structure and bonding in molecules like triborane(5). royalsocietypublishing.orgroyalsocietypublishing.org By considering the linear combination of atomic orbitals to form molecular orbitals that extend over the entire molecule, MO theory can accurately describe the delocalized nature of bonding in electron-deficient systems. wikipedia.org

Canonical Molecular Orbital Analysis

Analysis of CMOs in boranes reveals a complex interplay of bonding, non-bonding, and anti-bonding contributions. youtube.com For instance, in borane (BH₃), MO analysis shows sigma bonding interactions corresponding to the three B-H bonds, as well as a non-bonding pz orbital on the boron atom, which is indicative of its electron-deficient character. youtube.com The analysis of CMOs can be facilitated by decomposing them into contributions from localized orbitals, such as Natural Bond Orbitals (NBOs), to provide a more chemically intuitive picture. wisc.eduwisc.edu

Localized Molecular Orbital Theory Applications

To bridge the gap between the delocalized picture of MO theory and the intuitive chemical concepts of localized bonds, various localization procedures have been developed. wikipedia.orgau.dk These methods transform the canonical MOs into a set of localized molecular orbitals (LMOs) that are confined to specific regions of the molecule, often corresponding to bonds, lone pairs, and core electrons. wikipedia.orgau.dk

The application of LMO theory to boranes and carboranes has been instrumental in visualizing and quantifying the nature of multicenter bonding. acs.org For example, in ammonia triborane, calculations using localized orbitals have shown a distinct localized molecular orbital within the three-membered boron ring, providing a clear representation of the 3c-2e bond. rsc.orgroyalsocietypublishing.orgroyalsocietypublishing.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex wavefunctions from MO calculations into a language of localized bonds, lone pairs, and antibonds, which aligns with the Lewis structure picture. uni-muenchen.deresearchgate.net The NBO method transforms the atomic orbital basis set into a set of natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and finally, natural bond orbitals (NBOs). uni-muenchen.de

NBO analysis of boranes provides a detailed description of the bonding in these electron-deficient systems. It can identify and characterize the 2c-2e and 3c-2e bonds, as well as lone pairs and empty p-orbitals. Furthermore, NBO analysis quantifies delocalization effects through second-order perturbation theory, which examines the interactions between filled (donor) and empty (acceptor) NBOs. uni-muenchen.deresearchgate.netwisc.edu These "delocalization corrections" to the idealized Lewis structure provide insight into the electronic stabilization arising from electron sharing beyond simple covalent bonds. uni-muenchen.de

For example, in a study of a linear triborane(5) compound, a significant downfield shift in the ¹¹B NMR resonance of the central boron atom was attributed to less effective p-orbital overlap in a B-F bond compared to a B-N bond, an effect that can be rationalized through NBO analysis. rsc.org

Adaptive Natural Density Partitioning (AdNDP) Theory

The Adaptive Natural Density Partitioning (AdNDP) method offers a powerful tool for chemical bonding analysis that bridges the gap between the intuitive Lewis dot structures and the delocalized canonical molecular orbitals. This approach generalizes Natural Bond Orbital (NBO) analysis to identify not only lone pairs (1-center 2-electron bonds) and classical 2-center 2-electron (2c-2e) bonds, but also multi-center n-center 2-electron (nc-2e) bonds.

In the context of planar boron clusters and triborane analogues, AdNDP analysis is particularly insightful. It can effectively describe systems with non-classical bonding, which are common in boron chemistry. For instance, in the analysis of small planar boron clusters, AdNDP has been used to reveal delocalized π-bonding. researchgate.net The method partitions the electronic system into localized and delocalized bonding elements, which can be interpreted in terms of aromaticity and antiaromaticity. This technique has been successfully applied to analyze the bonding patterns in the excited states of molecules like B₅⁺, demonstrating its utility in understanding systems beyond their ground state. rsc.org For triboracyclopropenyl systems, AdNDP is one of several computational techniques used to analyze their unique electronic structures. wikipedia.org

AdNDP Analysis of Boron Systems
Method Adaptive Natural Density Partitioning (AdNDP)
Core Concept Generalizes NBO analysis to find n-center 2-electron bonds (n≥1).
Application to Boron Clusters Identifies localized σ-bonds and delocalized π- and/or σ-systems. researchgate.net
Key Findings Confirms delocalized π-bonding in various planar boron rings, providing insights into their aromaticity. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds that connect them. wikipedia.orgamazon.com This theory is based on the topological analysis of the electron density, ρ(r), and its gradient vector field. nih.gov Critical points in the electron density, particularly bond critical points (BCPs), are associated with bonding interactions. nih.gov

QTAIM has been applied to analyze the bonding in various boron-containing molecules, including triborane derivatives and related clusters. wikipedia.orgnih.govresearchgate.net For example, in adducts like B₃Ar₃⁺, AIM analysis reveals strong polarization of the argon atoms. wikipedia.org The analysis of the Laplacian of the electron density (∇²ρ) can further characterize the nature of these interactions. researchgate.net QTAIM allows for the calculation of atomic properties, providing a quantitative measure of charge distribution and interatomic interactions within these complex systems. wikipedia.orgwiley-vch.de The theory serves as a fundamental tool for confirming molecular structure and understanding the physical basis of chemical bonds directly from the observable electron density. wikipedia.orgamazon.com

QTAIM Application to Boron Adducts (e.g., B₃Ar₃⁺)
Parameter Description & Finding
Electron Density Topology Analysis of critical points defines atomic basins and bond paths. nih.gov In B₃Ar₃⁺, this reveals the bonding interactions between the B₃ ring and Ar atoms. wikipedia.org
Laplacian of Electron Density (∇²ρ) Characterizes the nature of the chemical bond (e.g., shared-shell vs. closed-shell interactions). researchgate.net
Atomic Properties Calculation of properties like atomic charge and energy within each atomic basin. wikipedia.org For B₃Ar₃⁺, this shows significant polarization of the noble gas atoms. wikipedia.org

Natural Orbitals for Chemical Valence (NOCV) Analysis

Natural Orbitals for Chemical Valence (NOCV) analysis is a method used to decompose the deformation density—the difference between the molecule's electron density and the sum of its constituent fragments' densities—into pairwise contributions. nih.gov These orbitals come in pairs with eigenvalues of opposite sign, providing a clear and compact picture of the charge flow and orbital interactions that constitute a chemical bond. researchgate.net

This method is particularly effective for describing the bonding between a ligand and an organometallic fragment, allowing for the separation of σ-donation and π-back-donation contributions. nih.gov In the study of triborane(5) systems and their analogues, NOCV analysis is among the suite of computational tools used to dissect their complex electronic structure. wikipedia.org The eigenvalues associated with the NOCV pairs provide a quantitative measure of the charge transfer in different bonding channels (e.g., σ vs. π). researchgate.netnih.gov For instance, in conjugated systems, NOCV has been used to quantify the σ- and π-components of C-C bonds, showing that while the σ-component remains relatively constant, the π-contribution can vary significantly. nih.gov A similar approach can be applied to boron systems to understand the contributions to their ring stability.

NOCV Analysis Principle
Concept Decomposes the deformation density (Δρ) into diagonal contributions from NOCV pairs. nih.gov
Orbital Pairs Each pair represents a channel of charge flow (e.g., σ-donation, π-backdonation) between molecular fragments. nih.govresearchgate.net
Eigenvalues The magnitude of the eigenvalues quantifies the extent of charge transfer for each bonding component. nih.gov

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron of the same spin. wikipedia.org It provides a chemically intuitive map of electron localization, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates high electron localization, typical of covalent bonds and lone pairs, while a value of 0.5 is characteristic of a uniform electron gas. aps.org

ELF analysis has been crucial in studying planar boron clusters, where it demonstrates that σ and π electrons exhibit different patterns of delocalization. rsc.orgresearchgate.netnih.gov For small boron rings, σ electron delocalization is significant due to the radial overlap of pσ orbitals, a contribution that diminishes as the ring size increases. rsc.orgnih.gov In contrast, the delocalization of the π system often follows the Hückel rule. rsc.orgresearchgate.net This dual nature of electron delocalization, highlighted by ELF studies, is essential for understanding the stability and aromatic properties of these molecules. ugent.be The ELF topological analysis contributes significantly to conceptual chemistry by providing a visual representation of electron pairing, akin to the Lewis model. jussieu.fr

Aromaticity and Antiaromaticity Investigations in Triborane(5) Analogues

The concepts of aromaticity and antiaromaticity, originally developed for carbon-based cyclic conjugated systems, have been extended to inorganic molecules, with triborane(5) analogues providing some of the most extreme examples.

Hückel Aromaticity in Triboracyclopropenyl Derivatives

Triboracyclopropenyl derivatives are three-membered boron rings that represent the lightest and smallest cyclic structures known to exhibit aromaticity. wikipedia.org According to Hückel's rule, cyclic, planar systems with (4n+2) π-electrons are aromatic. The triboracyclopropenyl cation (B₃⁺) fragment is a 2π electron system (n=0), analogous to the cyclopropenium cation, and thus displays π-aromaticity. wikipedia.org

More significantly, a triboracyclopropenyl dianion, specifically [B₃(NCy₂)₃]²⁻ (where Cy is cyclohexyl), has been synthesized and structurally characterized. nih.govresearchgate.netnih.gov This species is a Hückel π-aromatic system with 2π electrons (after considering the exocyclic bonding arrangement). nih.gov Theoretical and experimental studies have confirmed its aromatic character. researchgate.netnih.gov Cyclic voltammetry measurements revealed a very high oxidation potential, and computational analyses indicated a π-aromaticity for the B₃ core of a magnitude comparable to that of the cyclopropenyl cation and even benzene. researchgate.netnih.gov These findings establish the triboracyclopropenyl dianion as the lightest main-group element Hückel π-aromatic system synthesized to date. nih.govnih.gov

| Properties of Triboracyclopropenyl Aromatic Systems | | | :--- | :--- | :--- | | Species | π-Electron Count | Aromaticity Type | | B₃⁺ fragment | 2π | Hückel π-aromatic wikipedia.org | | [B₃(NCy₂)₃]²⁻ | 2π | Hückel π-aromatic nih.govnih.gov |

Analysis of σ- and π-Electron Delocalization in Boron Rings

Computational studies using methods like ELF have shown that σ and π electrons follow different delocalization patterns. rsc.orgnih.gov

π-Delocalization: The π-electron system in these rings generally adheres to the (4N+2) Hückel rule for aromaticity. rsc.orgresearchgate.net

σ-Delocalization: The delocalization in the σ-framework is primarily due to the radial overlap of pσ orbitals. rsc.orgnih.gov This effect is particularly pronounced in small rings and contributes significantly to their stability. researchgate.netnih.gov

This dual delocalization means that simply counting π-electrons is often insufficient to fully describe the electronic nature of these clusters. ugent.be The interplay between σ- and π-aromaticity is a critical factor in determining the planarity and high stability of many small boron clusters. ugent.bewpmucdn.com

Advanced Spectroscopic and Crystallographic Characterization Techniques in Triborane 5 Research

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for characterizing boranes, offering detailed information about the molecular structure and electronic environment of the boron framework and associated ligands. researchgate.netresearchgate.netacs.org The presence of two NMR-active isotopes of boron, ¹¹B (I=3/2, 80.4% natural abundance) and ¹⁰B (I=3, 19.6% natural abundance), makes this technique particularly powerful. huji.ac.il ¹¹B is the more commonly used nucleus due to its higher natural abundance, greater sensitivity, and smaller quadrupole moment, which results in sharper signals. huji.ac.ilfao.org

¹¹B NMR spectroscopy is fundamental for directly probing the boron skeleton of triborane compounds. The chemical shift (δ) of a boron nucleus is highly sensitive to its coordination number, the nature of its substituents, and its role in the cluster's geometry. In derivatives of triborane(7) (B₃H₇), which are closely related to triborane(5) species, distinct signals are often observed for the different boron environments. For example, in ylide derivatives of triborane(7), the ¹¹B NMR spectra have been instrumental in establishing their structures. rsc.org

The coordination of a Lewis base, such as tetrahydrofuran (B95107) (THF), to B₃H₇ results in characteristic shifts. The ¹¹B NMR spectrum of B₃H₇·THF in THF solvent shows two broad signals at approximately -8.2 ppm (for the two boron atoms in the BHB bridges) and -13.0 ppm (for the BH₂ group). rsc.org Similarly, substituted triborane(5) derivatives exhibit unique ¹¹B NMR signatures. For instance, a diamino-substituted triborane(5) derivative in C₆D₆ showed broad singlet signals at δ 25 and 83 ppm, while another derivative in the same solvent displayed signals at δ 26.0 and 69.5 ppm. scispace.com These shifts provide crucial information for confirming the formation of the triborane(5) framework. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict ¹¹B NMR chemical shifts. A computational protocol using GIAO (Gauge-Including Atomic Orbital) calculations has shown excellent agreement between predicted and experimental values for a range of boron-hydrogen compounds, with prediction errors often within 1.0 RMSD. researchgate.net This synergy between experimental and computational data strengthens the structural assignments.

Table 1: Representative ¹¹B NMR Chemical Shifts for Triborane Derivatives.
CompoundSolventChemical Shift (δ, ppm)Reference
B₃H₇·THFTHF-8.2 (br, 2B), -13.0 (br, 1B) rsc.org
Diamino-substituted triborane(5) derivative 2 C₆D₆25 (brs), 83 (brs) scispace.com
Hydroxylated triborane(5) derivative 5 C₆D₆26.0 (brs), 69.5 (brs) scispace.com
Hydroxylated triborane(5) derivative 5 CD₂Cl₂25.6 (brs), 68.5 (brs) scispace.com

¹H NMR spectroscopy complements ¹¹B NMR by providing detailed information about the different types of hydrogen atoms (hydrides) in the molecule, such as terminal and bridging hydrides. The chemical shifts and coupling constants (J-couplings) to boron nuclei are characteristic of the hydride's environment.

In the octahydrotriborate anion (B₃H₈⁻), which is structurally related to triborane adducts, the ¹H NMR spectrum in CD₃CN shows a decet at 0.14 ppm with a coupling constant (J) of 33 Hz, corresponding to the eight equivalent hydrides. rsc.org For adducts like Py·B₃H₇ (where Py is pyridine), ¹H NMR spectroscopy has been used to confirm the formation of stable dearomatized intermediates, a key step in the functionalization of the pyridine (B92270) ring. rsc.orgrsc.org In substituted triborane(5) derivatives, the ¹H NMR spectra can be complex but provide invaluable data on the protons of the substituents as well as the boron-hydride framework. For example, a hydroxylated triborane(5) derivative showed a signal at 7.00 ppm in C₆D₆ that disappeared upon treatment with D₂O, confirming the presence of an OH group. scispace.com

For substituted triborane(5) derivatives, NMR spectroscopy of other nuclei such as ¹³C, ¹⁹F, and ³¹P is essential for full characterization. rsc.orgscispace.com

¹³C NMR: In triborane(5) derivatives with organic substituents, ¹³C NMR provides information about the carbon framework of the ligands. For various diamino-substituted triborane(5) compounds, detailed ¹³C NMR spectra have been reported, allowing for the complete assignment of the carbon signals in the bulky substituents. scispace.com

¹⁹F NMR: When fluorine-containing groups are present, ¹⁹F NMR is a highly sensitive technique for characterization. A fluoro-substituted triborane(5) derivative exhibited a singlet in its ¹⁹F NMR spectrum at δ 66.0 ppm in C₆D₆. scispace.com

³¹P NMR: For derivatives containing phosphine (B1218219) or phosphorane ligands, ³¹P NMR is crucial. The characterization of alkylidenetriphenylphosphorane–triborane(7) adducts, for instance, relied significantly on ³¹P NMR spectroscopy in conjunction with ¹¹B and ¹H NMR. rsc.org

These advanced multinuclear NMR techniques, often used in combination, allow for the unambiguous structural determination of complex triborane(5) derivatives. researchgate.netresearchgate.netscispace.com

Table 2: Multinuclear NMR Data for a Substituted Triborane(5) Derivative. scispace.com
NucleusSolventChemical Shift (δ, ppm) and Multiplicity
¹HC₆D₆7.15 (t), 7.04 (d), 5.88 (s), 3.08 (sept), 1.09 (d), 1.00 (d)
¹¹BC₆D₆25 (brs), 83 (brs)
¹³CC₆D₆146.1, 140.7, 127.6, 123.6, 121.9, 28.6, 25.6, 23.9
¹⁹FC₆D₆66.0 (s)

¹H NMR Spectroscopy for Hydride Environments

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for probing the bonding and functional groups within triborane compounds. researchgate.netresearchgate.netacs.org These techniques measure the vibrational frequencies of the molecule, which are characteristic of specific bond types (e.g., B-H terminal, B-H-B bridging) and molecular motions. mt.com While IR spectroscopy measures changes in the dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. mt.com This often makes them complementary, as some vibrational modes may be active in one technique but not the other.

In boranes, the high-frequency region of the vibrational spectrum is typically dominated by B-H stretching modes. Terminal B-H bonds give rise to strong absorptions, while bridging B-H-B bonds appear at lower frequencies. For example, in the vibrational spectra of borohydride (B1222165) compounds, B-H stretching vibrations are typically observed between 2000 and 2800 cm⁻¹, while B-H bending modes appear between 1000 and 1300 cm⁻¹. researchgate.net

For triborane derivatives, specific vibrational bands can be assigned to key structural features. In a hydroxylated diamino-substituted triborane(5), a characteristic ν(OH) stretching band was observed in the IR spectrum at 3524 cm⁻¹. scispace.com The analysis of these key modes provides direct evidence for the presence of specific functional groups and bonding arrangements within the molecule.

Table 3: General Regions for Key Vibrational Modes in Boranes.
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Terminal B-H Stretch (νB-H)~2400 - 2600 researchgate.netuninsubria.it
Bridging B-H-B Stretch (νB-H-B)~1600 - 2100 uninsubria.it
B-H Bending (δB-H)~1000 - 1300 researchgate.net
O-H Stretch (νO-H) in a hydroxylated derivative~3524 scispace.com

The interpretation of complex vibrational spectra is greatly enhanced by computational chemistry. nih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a proposed molecular structure. nih.govuci.edu By comparing the calculated spectrum with the experimental IR and Raman spectra, researchers can validate the structural model and make detailed assignments of the observed vibrational bands. uninsubria.itresearchgate.net

This approach has been successfully applied to complex borohydrides like CsB₃H₈. uninsubria.itresearchgate.net Researchers performed DFT calculations on the optimized geometry to obtain a theoretical vibrational spectrum. This computed spectrum was then compared directly with experimental in-situ Raman and FTIR data, allowing for the confident assignment of symmetric and asymmetric stretching and bending modes of the B₃H₈⁻ anion. uninsubria.it For complex systems, a scaling factor is sometimes applied to the calculated frequencies to compensate for approximations in the theoretical model and the neglect of anharmonicity. nih.gov The excellent agreement often found between experimental and scaled computational data provides strong support for the determined structure and a deeper understanding of its vibrational properties. uninsubria.itunige.ch

Identification of Key Vibrational Modes

Mass Spectrometry Techniques

Mass spectrometry is a fundamental tool for determining the molecular weight and confirming the composition of newly synthesized triborane(5) species. Given the often-complex reaction mixtures from which these compounds are isolated, mass spectrometry provides essential, direct evidence of a product's formation.

Electrospray Ionization-Mass Spectrometry (ESI-MS) has proven to be a particularly effective technique for the characterization of substituted and metal-stabilized triborane(5) compounds. researchgate.netresearchgate.net This soft ionization method is well-suited for analyzing large, non-volatile, and thermally sensitive molecules without causing significant fragmentation, which is crucial for preserving the integrity of the triborane core.

In the study of linear triborane(5) compounds bearing bulky diamino substituents, ESI-MS is routinely employed to confirm the identity of the synthesized products. researchgate.netresearchgate.net For instance, the characterization of various metal-stabilized diborane (B8814927) and triborane species has been successfully accomplished using ESI-MS in conjunction with other spectroscopic methods. researchgate.netresearchgate.net The technique is also invaluable for confirming the molecular weight of complex architectures derived from triborane precursors. rsc.org For example, high-resolution mass spectrometry (HRMS) was used to verify the molecular weight of a novel trigonal molecule synthesized via a Suzuki coupling reaction involving a triborane compound. rsc.orgrsc.org

Table 1: Application of Mass Spectrometry in Triborane(5) Characterization

Compound Type Mass Spectrometry Method Purpose Reference
Diamino-substituted linear triborane(5)s ESI-MS Characterization researchgate.net
Metal-stabilized triborane species ESI-MS Characterization researchgate.net
1,2,3-Tris(diisopropylamino)triborane(5) EI-MS, FI-MS Characterization goettingen-research-online.de

Single-Crystal X-ray Diffraction for Definitive Structural Determination

The structural integrity of numerous linear triborane(5) compounds has been established through single-crystal X-ray diffraction studies. researchgate.net For example, the analysis of fluorotriborane, chlorotriborane(5), and hydroxylated triborane(5) compounds stabilized by bulky diamino groups relied on this technique to confirm their structures. researchgate.netnih.gov These studies are essential for understanding the bonding within the B-B-B chain and the influence of various substituents.

Similarly, X-ray diffraction analysis was crucial in characterizing a 1,2,3-triborolane derivative, revealing a C2B3 ring system. goettingen-research-online.de The structural determination of magnesium derivatives of unsymmetrical B(sp²)-B(sp³) anions, which are related to triborane(5) anions, was also achieved through single-crystal X-ray diffraction, providing insight into B-B bond formation. d-nb.infonih.gov The data obtained from these crystallographic studies are indispensable for validating theoretical models of bonding in these electron-precise systems. acs.orgnih.gov

Table 2: Selected Crystallographic Data for a Triborane(5) Derivative Data for 1,2,3-Tris(diisopropylamino)-1,3-dichloro-triborane(5) analogue

Parameter Value Reference
Bond Lengths (Å)
B-B 1.702(2) - 1.727(2) nih.gov
B-N 1.405(2) - 1.430(8) nih.gov
**Bond Angles (°) **
B-B-B ~110-115 (in similar systems) acs.orgnih.gov

Methodological Integration of Spectroscopic Data with Theoretical Predictions

A comprehensive understanding of triborane(5) chemistry is achieved through the synergistic integration of experimental spectroscopic and crystallographic data with theoretical predictions from quantum chemical calculations. researchgate.net This combined approach allows researchers to not only confirm experimental findings but also to gain deep insights into the electronic structure, bonding, and stability of these complex molecules, which are often not directly observable through experiments alone. acs.orgnih.gov

Density Functional Theory (DFT) is a prominent computational method used in triborane(5) research. researchgate.netresearchgate.net Following the synthesis and characterization of metal-stabilized diborane and triborane species by ESI-MS, NMR, and X-ray diffraction, DFT studies are performed to elucidate the nature of the bonding within these molecules. researchgate.netresearchgate.net For example, calculations have been used to support a 'protonated diborene' structure for a related cationic tetraborane and to understand the electronic structure of trialanes, which are aluminum analogues. researchgate.netacs.org

Furthermore, high-level electronic structure calculations can predict the thermodynamic stability and reaction mechanisms for boranes. acs.orgacs.org Although focused on ammonia (B1221849) triborane(7), these computational studies exemplify the power of theory to predict heats of formation, reaction energy barriers, and the most likely pathways for processes like hydrogen elimination. acs.orgacs.org By comparing calculated spectroscopic parameters (e.g., NMR chemical shifts) with experimental values, the proposed structures can be further validated. This integrated methodology, combining synthesis, spectroscopy, crystallography, and computation, is essential for advancing the fundamental knowledge of triborane(5) and its derivatives. researchgate.netacs.orgnih.gov

Reactivity and Reaction Pathways of Triborane 5

Substitution Reactions

The triborane(5) framework and its derivatives can undergo substitution reactions, allowing for the modification of the cluster's substituents. These reactions include the exchange of halogen atoms and regioselective substitutions on coordinated Lewis bases.

Halogen exchange reactions provide a pathway to synthesize different halogenated triborane(5) derivatives. In this type of reaction, a halogen atom on the triborane core is replaced by another halogen. nih.gov For example, a linear fluorotriborane(5) compound stabilized by bulky diamino substituents can undergo a halogen exchange reaction when treated with trimethylsilyl (B98337) chloride (ClSiMe₃). rsc.orgresearchgate.net This reaction successfully replaces the fluorine atom with a chlorine atom to yield the corresponding chlorotriborane(5) derivative. rsc.orgresearchgate.net This method demonstrates a viable route for tuning the electronic properties of the triborane cluster by altering its halogen substituent.

The coordination of triborane(5) to pyridine (B92270) and its derivatives enables highly regioselective substitution reactions on the pyridine ring. rsc.org The Lewis acidic B₃H₇ moiety acts as a powerful directing group. Upon forming the Py·B₃H₇ adduct, the intramolecular charge transfer from the pyridine to the borane (B79455) facilitates the deprotonation at the C4 position of the pyridine ring. rsc.orgresearchgate.net This leads to the formation of a stable dearomatic dihydropyridine (B1217469) intermediate. rsc.orgrsc.org This intermediate can then react with various electrophiles, such as alkyl iodides or acyl chlorides, followed by rearomatization to yield C4-functionalized pyridine products with excellent regioselectivity. rsc.orgrsc.org

This method shows good C4 regioselectivity even for pyridines with multiple methyl groups at other positions (C2, C3, or C6). rsc.org The steric bulk of the B₃H₇ group is thought to decrease the reactivity at the adjacent C2 and C6 positions, further enhancing the selectivity for the C4 position. rsc.org

Table 2: Scope of Regioselective C4-Alkylation of 4-Methylpyridine-B₃H₇ Adduct
ElectrophileProductYield (%)
CH₃I4-Ethylpyridine·B₃H₇95%
C₂H₅I4-Propylpyridine·B₃H₇93%
CH₂=CHCH₂Br4-Allyl-4-methyl-dihydropyridine·B₃H₇ intermediate90%
C₆H₅CH₂Br4-Benzyl-4-methyl-dihydropyridine·B₃H₇ intermediate92%
rsc.org

Halogen Exchange Reactions

Interconversion and Isomerization Pathways

While isomerization of the parent triborane(5) is not a prominent feature of its chemistry, the structural rearrangement of the triborane cage is observed in the context of more complex molecules, such as metallaboranes. Metallaboranes are clusters that incorporate one or more metal atoms into a borane framework.

An example of such an isomerization is seen in ruthenaborane chemistry. The compound arachno-2-[(η⁵-C₅Me₅)Ru(PMe₃)B₃H₈] (where the B₃H₈⁻ anion acts as a ligand to a ruthenium center) undergoes thermal isomerization. researchgate.net When a solution of this compound is heated, it converts to a mixture of isomers, including arachno-1-[(η⁵-C₅Me₅)Ru(PMe₃)B₃H₈]. researchgate.net This transformation involves the rearrangement of the B₃H₈ ligand within the coordination sphere of the metal, demonstrating the fluxional nature of the triborane fragment's bonding to the metal center. Such pathways are crucial in understanding the stability and reactivity of larger borane and metallaborane clusters. colab.ws

Heterolysis of B-B Bonds

The heterolytic cleavage of boron-boron (B-B) bonds is a fundamental process in the chemistry of boron hydrides, leading to the formation of reactive intermediates and enabling the synthesis of more complex boron-containing structures. In the context of triborane(5) and related species, B-B bond heterolysis is often observed in reactions that lead to the formation of triboron anions. This process involves the unequal cleavage of a covalent bond, where one fragment retains both electrons. vedantu.comfiveable.me

Research has shown that the reaction of dimeric β-diketiminato magnesium hydride with bis-pinacolatodiborane can lead to the formation of a magnesium complex containing a borylborohydride anion. researchgate.net Further studies have demonstrated that the interaction of magnesium-based boryl nucleophiles with diborane (B8814927) molecules can induce the displacement of alkylboranes and result in the formation of triboron anions. These anions feature contiguous and electron-precise two-center, two-electron (2c-2e) B-B-B interactions. researchgate.netrsc.org This strategy highlights a general approach for the synthesis of boryl anions through the heterolytic activation of B-B single bonds in commercially available diboranes. rsc.org

While direct heterolysis of a B-B bond within a stable, isolated triborane(5) molecule is less commonly documented, the formation of triborane anions from diborane precursors provides significant insight into this reaction pathway. For instance, the reaction of a magnesium diborane(5) derivative with an additional equivalent of a diborane like B₂pin₂ can lead to the displacement of an n-butylboron pinacol (B44631) ester (n-BuBpin) and the formation of a catenated triboron anion, [B₃pin₃]⁻. rsc.org This transformation implicitly involves the cleavage and formation of B-B bonds in a process that can be viewed as a net heterolytic event.

Furthermore, the heterolytic cleavage of B-H and B-B bonds has been observed across metal-ligand bonds. For example, the reaction of a cationic (PNP)Pd fragment with catecholborane (CatBH) and catecholdiboron (CatBBCat) results in the net heterolytic cleavage of the B-H and B-B bonds, respectively. nih.govbrandeis.edu In these reactions, the nitrogen atom of the PNP ligand acts as a recipient for the boryl fragment. nih.govbrandeis.edu

Table 1: Examples of Reactions Involving B-B Bond Heterolysis Leading to Triboron Species

ReactantsProduct TypeKey ObservationReference
[(BDI)Mg(n-Bu)] + B₂hex₂Magnesium boryl anionFormation of a terminal Mg-B interaction after alkylborane displacement. researchgate.net
Magnesium diborane(5) derivative + B₂pin₂Catenated triboron anionDisplacement of n-BuBpin and formation of [B₃pin₃]⁻. rsc.org
[(PNP)Pd]⁺ + CatBBCat(PN(BCat)P)PdBCat]⁺Net heterolytic cleavage of the B-B bond across the N-Pd bond. nih.govbrandeis.edu

Rational B-B' Bond Formation

The rational construction of boron-boron (B-B') single bonds is a significant area of synthetic chemistry, enabling the creation of a diverse array of diborane and polyborane structures. The synthesis of triborane(5) derivatives often relies on the strategic formation of new B-B bonds.

A key strategy involves the reaction of a nucleophilic boron species with a boron electrophile. For example, a triborane(5) derivative has been synthesized through the reaction of a nucleophilic lithium boryl anion with the boron electrophile BF₃·OEt₂. researchgate.netscispace.com This approach is analogous to classical nucleophilic substitution reactions in organic chemistry and provides a direct method for constructing a B-B bond. scispace.com

Another method for forming triborane species involves the reaction of pre-formed diborane anions. The treatment of a magnesium diborane(5) derivative with another equivalent of a diborane, such as bis(pinacolato)diboron (B136004) (B₂pin₂), leads to the formation of a catenated triboron anion. scispace.com This process involves the displacement of an alkylboron group and the formation of a new B-B bond, extending the boron chain. rsc.orgscispace.com The resulting triboron skeletons in these anions are propagated via a sequence of electron-precise (2c-2e) bonds. scispace.com

More recent developments include the insertional dihydroboration of diborenes. The reaction of aryl- and amino(dihydro)boranes with a dibora acs.orgferrocenophane leads to the formation of 1,3-trans-dihydrotriboranes. This reaction proceeds through the formal hydrogenation and insertion of a borylene unit into the B=B double bond, providing a novel route for boron chain growth. d-nb.info

The synthesis of linear triborane(5) compounds with bulky diamino substituents on the terminal boron atoms has also been reported. In this case, a fluorotriborane was synthesized by reacting a boryllithium species with BF₃·OEt₂. This fluorotriborane could then undergo further reactions, such as halogen exchange, to produce other triborane(5) derivatives. rsc.org

Table 2: Selected Methods for Rational B-B' Bond Formation in Triborane(5) Synthesis

MethodReactantsProductKey FeatureReference
Nucleophilic SubstitutionLithium boryl anion + BF₃·OEt₂Triborane(5) derivativeDirect formation of a B-B bond by nucleophilic attack. researchgate.netscispace.com
Boron Chain ExtensionMagnesium diborane(5) derivative + B₂pin₂Catenated triboron anionDisplacement of an alkylboron group and extension of the boron chain. rsc.orgscispace.com
Insertional DihydroborationAryl/amino(dihydro)borane + dibora acs.orgferrocenophane1,3-trans-dihydrotriboraneInsertion of a borylene unit into a B=B bond. d-nb.info
Reaction of BoryllithiumBoryllithium + BF₃·OEt₂Linear fluorotriborane(5)Synthesis of a functionalized linear triborane(5). rsc.org

Role in Catalytic Processes

Mediation of Organic Reactions

While there is extensive research on the catalytic activity of various boron compounds, particularly triarylboranes, the specific role of triborane(5) as a catalyst in organic reactions is not widely documented. However, the known reactivity of boranes as Lewis acids and their ability to activate substrates provide a basis for understanding the potential catalytic applications of triborane(5).

Triarylboranes, such as B(C₆F₅)₃, have been shown to be effective catalysts for a range of organic transformations. nih.gov These reactions often involve the in situ generation of reactive intermediates, such as carbenes from diazo precursors. nih.gov The Lewis acidic boron center can interact with a substrate, activating it towards nucleophilic attack or other transformations. For instance, catalytic amounts of B(C₆F₅)₃ can facilitate C-H insertion reactions and the ortho-alkylation of phenols. nih.gov

Although direct examples of triborane(5) catalysis are scarce, the principles of borane-mediated catalysis are likely applicable. The electron-deficient nature of the boron atoms in triborane(5) would impart Lewis acidity, allowing it to interact with and activate various functional groups. It is plausible that triborane(5) or its derivatives could mediate reactions such as hydroboration, reduction, or C-C bond formation, similar to other borane catalysts. However, further research is needed to explore and establish the specific catalytic utility of triborane(5) in organic synthesis.

Hydrogen Release Mechanisms from Triborane Adducts (e.g., hydrolytic release from ammonia (B1221849) triborane)

Ammonia triborane (NH₃B₃H₇), an adduct of triborane, is a promising candidate for chemical hydrogen storage. Its hydrolytic reactions have been studied to understand the mechanisms of hydrogen release. acs.orgacs.org

Upon the addition of an acid or a suitable transition metal catalyst, aqueous solutions of ammonia triborane rapidly release hydrogen. acs.orgnih.gov Studies have shown that up to 6.1% materials weight of H₂ can be released from a 22.7 wt % aqueous solution of NH₃B₃H₇ at room temperature in the presence of a Rh/Al₂O₃ catalyst. acs.orgnih.gov The rate of this hydrogen release can be controlled by the catalyst loading and the reaction temperature. acs.orgnih.gov

Theoretical studies have been conducted to elucidate the mechanism of hydrogen release from ammonia triborane. These calculations have explored various isomers of B₃H₇NH₃ and the potential pathways for H₂ elimination. acs.orgosti.govfigshare.com The interaction between ammonia (a Lewis base) and B₃H₇ (a Lewis acid) leads to the formation of several possible adduct structures. acs.org

Table 3: Energetics of Hydrogen Release from Ammonia Triborane (NH₃B₃H₇)

ProcessCalculated Energy Barrier (kcal/mol)Key FindingReference
1,3-Elimination of H₂28.9Lowest-energy pathway for direct H₂ release from the most stable isomer. acs.orgosti.govfigshare.com
B-N Bond Cleavage30.7Predicted to be kinetically favored over direct H₂ release in the gas phase. acs.orgosti.govfigshare.com

Computational Chemistry and Theoretical Modeling of Triborane 5 Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying boranes due to its favorable balance of computational cost and accuracy. DFT studies on triborane(5) and related species have provided significant understanding of their fundamental properties.

A crucial first step in the computational investigation of any molecule is the determination of its minimum energy structure, a process known as geometry optimization. For triborane(5), DFT calculations are employed to predict the most stable arrangement of its constituent atoms. These calculations have been instrumental in exploring the potential isomers of B₃H₅ and their relative stabilities. The process involves finding the coordinates on the potential energy surface where the forces on each atom are zero. rsc.orggoogle.com The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate geometries. researchgate.netmpg.de For instance, hybrid functionals like B3LYP are commonly used for geometry optimizations of various molecules. researchgate.netfrontiersin.org

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand the nature of the chemical bonding. In electron-deficient molecules like triborane(5), this analysis is particularly insightful. DFT calculations provide information about the molecular orbitals, electron density distribution, and atomic charges. researchgate.netmdpi.com For example, studies on related borane (B79455) clusters have utilized Natural Bond Orbital (NBO) analysis to elucidate the complex bonding patterns, which often involve three-center-two-electron (3c-2e) bonds. nih.gov In the context of triborane derivatives, DFT has been used to investigate intramolecular charge transfer, which can significantly influence the molecule's reactivity. najah.edu

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization and Electronic Structure Calculations

FunctionalBasis SetTypical Application
B3LYP6-31G(d)Initial geometry optimizations and electronic structure of main group elements.
PBE0def2-TZVPMore accurate geometries and properties for a wide range of elements.
M06-2X6-311+G(d,p)Good for main-group thermochemistry, kinetics, and non-covalent interactions.
ωB97X-Daug-cc-pVTZLong-range corrected functional, suitable for systems with non-covalent interactions and charge transfer.

This table provides examples of commonly used DFT methods and is not exhaustive. The choice of method depends on the specific properties being investigated and the available computational resources.

DFT is also extensively used to calculate the energetic properties of molecules, such as their heats of formation and bond dissociation energies (BDEs). The heat of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. Accurate prediction of ΔHf° is crucial for assessing the thermodynamic stability of a molecule. For boranes, high-level composite methods that often include a DFT component are used to achieve chemical accuracy (typically within ±1 kcal/mol). nrel.govresearchgate.net

Bond dissociation energy is the enthalpy change that occurs on breaking a specific bond homolytically. mdpi.com Calculating BDEs provides fundamental information about the strength of chemical bonds within a molecule and is essential for understanding reaction mechanisms. researchgate.netresearchgate.netnist.gov DFT methods have been shown to provide reliable BDEs for a wide range of chemical systems, provided an appropriate functional and basis set are chosen. najah.eduresearchgate.net For instance, the BDEs of various bonds in lignin (B12514952) model compounds have been successfully calculated using DFT. najah.edu

Table 2: Calculated Thermochemical Properties for Selected Boron Hydrides

CompoundPropertyCalculated Value (kcal/mol)Method
B₃H₈⁻Heat of Formation (ΔHf°₂₉₈)-23.1 ± 1.0CCSD(T)/CBS
B₅H₉Heat of Formation (ΔHf°₂₉₈)24.1 ± 1.5CCSD(T)/CBS

Data sourced from high-level ab initio calculations which often serve as benchmarks for DFT studies. nih.gov

Understanding the reactivity of triborane(5) involves mapping out the potential energy surfaces (PES) for its various possible reactions. A key aspect of this is the localization of transition states, which are the saddle points on the PES that connect reactants to products. mdpi.comgoogle.com The energy of the transition state relative to the reactants determines the activation energy of the reaction.

DFT calculations are a primary tool for locating transition states and mapping reaction pathways. nih.govresearchgate.net By identifying the transition state structures, chemists can gain insights into the mechanism of a reaction at a molecular level. najah.edu For example, DFT studies on the reactions of triborane(7) derivatives have elucidated the role of intramolecular charge transfer in facilitating the reaction and stabilizing intermediates. najah.edu These studies often involve calculating the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products.

Energetic Analysis and Thermochemical Properties (e.g., heats of formation, bond dissociation energies)

Ab Initio and Post-Hartree-Fock Quantum Chemical Methods

For higher accuracy, particularly in the calculation of energetic properties, ab initio and post-Hartree-Fock methods are employed. These methods are based on solving the Schrödinger equation without empirical parameterization and systematically improve upon the Hartree-Fock approximation by including electron correlation effects.

The Coupled-Cluster (CC) method is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies. d-nb.info The CCSD(T) method, which includes single and double excitations iteratively and a perturbative treatment of triple excitations, is particularly popular for its excellent balance of accuracy and computational cost.

CCSD(T) calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT. For instance, highly accurate heats of formation for various borane anions and neutral species have been predicted using CCSD(T) with large basis sets and extrapolations to the complete basis set (CBS) limit. nih.gov These benchmark values are crucial for assessing the reliability of different DFT functionals for borane chemistry. While geometry optimizations at the CCSD(T) level are computationally expensive, they are sometimes performed for smaller systems to obtain highly accurate structures.

Table 3: Comparison of Computational Cost and Accuracy for Different Quantum Chemical Methods

MethodScaling with System Size (N)Relative Accuracy
DFTN³-N⁴Good
MP2N⁵Better
CCSD(T)N⁷Gold Standard

N represents the number of basis functions. The scaling is an approximation and can be reduced with advanced algorithms.

Møller–Plesset perturbation theory is another widely used post-Hartree-Fock method for including electron correlation. nih.gov Second-order Møller–Plesset perturbation theory (MP2) is the most common level of this theory and offers a significant improvement over Hartree-Fock at a manageable computational cost. nih.govgoogle.com

MP2 is often used for geometry optimizations of systems where DFT might not be sufficiently accurate or as a component of more complex composite methods. For example, in a theoretical study of ammonia (B1221849) triborane (B₃H₇NH₃), a close relative of triborane(5), geometries of stationary points were optimized at the MP2/aug-cc-pVTZ level of theory. These optimized geometries were then used for higher-level CCSD(T) single-point energy calculations to obtain accurate thermodynamic and kinetic data.

Coupled-Cluster (e.g., CCSD(T)) Calculations

Advanced Computational Techniques for Enhanced Efficiency and Accuracy

In the theoretical study of complex chemical systems like triborane(5), the computational cost of accurate electronic structure calculations can be a significant barrier. To overcome this, several advanced computational techniques have been developed to improve the efficiency and accuracy of these calculations. These methods aim to reduce the computational expense without significantly compromising the quality of the results, enabling the study of larger systems and more complex phenomena.

Resolution of the Identity (RI) and Atomic Resolution of the Identity (ARI) Approximations

The Resolution of the Identity (RI) approximation, also known as density fitting, is a widely used technique to accelerate quantum chemical calculations. researchgate.net It addresses the bottleneck of computing and manipulating the vast number of four-center two-electron integrals that arise in traditional Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. aip.orgacs.org The core idea of the RI approximation is to approximate the products of basis functions using a linear combination of a smaller, auxiliary basis set. researchgate.netacs.org This transforms the four-center integrals into more manageable three-center and two-center integrals, significantly reducing the computational effort and memory requirements. researchgate.netacs.org The RI approximation can lead to impressive speedups, often by a factor of 10 or more, for methods like Møller-Plesset perturbation theory (MP2) and DFT. aip.org

The accuracy of the RI method depends on the choice of the auxiliary basis set. Optimized auxiliary basis sets have been developed for a wide range of standard basis sets and elements, ensuring that the error introduced by the approximation is minimal. researchgate.netunige.ch The effectiveness and low error of the RI approximation have been demonstrated for various molecular systems, including challenging cases like closo-boranes. researchgate.net

A further development of the RI technique is the Atomic Resolution of the Identity (ARI) approximation. aip.org ARI is a local fitting method that enhances the efficiency of the RI approximation, particularly for large systems. q-chem.com In the ARI approach, the expansion of a basis function product is restricted to auxiliary basis functions centered only on the atoms involved in that product or within a certain radius. q-chem.comnih.gov This locality reduces the scaling of critical computational steps, such as matrix inversion, leading to further significant speedups compared to the standard RI method. aip.orgq-chem.com A key advantage of the ARI approximation is that it produces an energy that is differentiable with respect to nuclear positions, which is crucial for geometry optimizations and molecular dynamics simulations. researchgate.netaip.org

The Pair Atomic Resolution of the Identity (PARI) approximation is an even more local variant, where basis function pairs are expanded using auxiliary functions centered only on their two respective atoms. acs.orgnih.gov This approach has been shown to be highly efficient for calculating the exact exchange contribution in hybrid DFT functionals, outperforming conventional RI-K methods. acs.org

Table 1: Comparison of Computational Scaling for Integral Calculation
MethodScalingKey Feature
ConventionalO(N4)Direct calculation of four-center integrals.
Resolution of the Identity (RI)~O(N3)Uses an auxiliary basis set to simplify integrals. acs.orgresearchgate.net
Atomic Resolution of the Identity (ARI)Approaches O(N) for very large systemsA local version of RI, improving efficiency for large molecules. aip.orgq-chem.com

Basis Set Extrapolation to the Complete Basis Set (CBS) Limit

The accuracy of wave function-based quantum chemistry methods is fundamentally limited by the choice of the one-electron basis set. csic.es A finite basis set can never perfectly represent the electronic wave function, leading to the basis set truncation error. The Complete Basis Set (CBS) limit is the theoretical result that would be obtained with an infinitely large, or complete, basis set. uni-muenchen.deaps.org Since calculations with a complete basis set are impossible, extrapolation techniques are used to estimate the CBS limit from a series of calculations performed with systematically improving basis sets. csic.esuni-muenchen.de

This is particularly important for highly correlated methods where convergence with respect to the basis set size is slow. uni-muenchen.de The correlation-consistent basis sets developed by Dunning and co-workers (e.g., cc-pVnZ, where n=D, T, Q, 5, etc.) are specifically designed for this purpose. uni-muenchen.dewikipedia.org These basis sets are constructed so that each successive set includes functions that contribute similar amounts to the correlation energy, allowing for smooth and reliable extrapolation.

Several formulas have been developed to perform the extrapolation. For the Hartree-Fock (SCF) energy, an exponential function is often used, as it is known to converge relatively quickly. csic.es The correlation energy, however, converges much more slowly, typically as an inverse power of the highest angular momentum function in the basis set. A common extrapolation formula for the correlation energy (Ecorr) is:

Ecorr(n) = Ecorr(CBS) + A/n3

where n is the cardinal number of the basis set (2 for DZ, 3 for TZ, etc.), and Ecorr(CBS) and A are parameters determined by fitting to the results of calculations with at least two different basis sets (e.g., cc-pVTZ and cc-pVQZ). uni-muenchen.demolpro.net

High-level calculations on borane systems have successfully employed CBS extrapolation to achieve high accuracy. For example, in a study of the interaction between diborane (B8814927) and benzene, the CCSD(T)/CBS interaction energy was calculated to be -4.0 kcal·mol-1. nih.gov Similarly, theoretical studies on the hydrogen release mechanism of ammonia triborane (NH3B3H7) have utilized coupled-cluster calculations extrapolated to the CBS limit to obtain reliable thermodynamic data. acs.org

Table 2: Example of CCSD(T) Energy Extrapolation for a Water Molecule
Basis SetHartree-Fock Energy (EHF)Correlation Energy (Ecorr)Total Energy (Etot)
aug-cc-pVTZ-76.06251-0.28892-76.35143
aug-cc-pVQZ-76.06600-0.29758-76.36358
aug-cc-pV5Z-76.06732-0.30297-76.37030
CBS Extrapolated -76.06732 -0.30863 -76.37595

Data adapted from basis set extrapolation examples. molpro.net The CBS reference energy is taken from the largest basis set, while the correlation energy is extrapolated.

Force Field Development and Molecular Dynamics Simulations for Triborane Systems

While quantum mechanical (QM) methods provide high accuracy, their computational cost restricts them to relatively small systems and short timescales. To study the dynamic behavior of larger systems, such as the interaction of triborane(5) in a solvent or its behavior under specific temperature and pressure conditions, classical Molecular Dynamics (MD) simulations are employed. wikipedia.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic evolution over time. wikipedia.org

The accuracy of an MD simulation is entirely dependent on the quality of the underlying force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. nih.gov For novel or reactive systems like boranes, standard force fields are often unavailable or inadequate. Therefore, the development of a specific force field is a critical first step.

A powerful approach for developing force fields for reactive systems is the Reactive Force Field (ReaxFF) method. acs.orgacs.org ReaxFF can model the formation and breaking of chemical bonds, making it suitable for simulating chemical reactions, which is beyond the capability of most classical force fields. The development of a ReaxFF for a triborane system would involve the following steps:

Quantum Mechanical Data Generation : A large dataset of QM calculations is generated to describe the potential energy surface of various molecular configurations relevant to triborane chemistry. This includes bond dissociation curves for B-B, B-H, and other relevant bonds, angle bending potentials, and the reaction energies and barriers for key processes like hydrogen migration or dimerization. scm.comnih.gov DFT methods, such as B3LYP, are often used for this purpose. scm.com

Parameter Optimization : The parameters of the ReaxFF potential functions (e.g., for bond orders, van der Waals forces, and Coulomb interactions) are then fitted to reproduce the QM-generated data. acs.org This is a complex optimization process aimed at ensuring the force field is accurate and transferable across a wide range of chemical environments. scm.com

Validation : The developed force field is validated by performing MD simulations of known physical or chemical processes and comparing the results to QM calculations or experimental data. For instance, simulations of the pyrolysis of a related compound, ammonia borane, using a developed ReaxFF showed good agreement with experimental activation energies for hydrogen release. acs.orgnih.gov

Once a reliable force field for triborane is developed, MD simulations can provide valuable insights into its behavior. wikipedia.org For example, MD could be used to study the aggregation of triborane molecules, their interaction with surfaces, or the mechanism of their thermal decomposition. nih.gov These simulations can model systems containing thousands of atoms over nanoseconds, bridging the gap between the static picture provided by QM calculations and the macroscopic behavior of the material. csic.es

Table 3: Components of a Reactive Force Field (ReaxFF)
Energy TermDescription
Bond EnergyDescribes the energy associated with bond stretching, dependent on a bond order term.
Valence Angle EnergyEnergy associated with the bending of an angle between three atoms.
Torsion Angle EnergyEnergy associated with the rotation around a bond.
Non-bonded InteractionsIncludes van der Waals (dispersion and repulsion) and Coulomb (electrostatic) interactions between all atom pairs.
Correction TermsIncludes terms for over/under-coordination and other system-specific effects.

Based on the general structure of the ReaxFF method. acs.orgscm.com

Future Directions and Emerging Research Avenues in Triborane 5 Chemistry

Exploration of Novel Triborane(5) Derivatives and Coordination Complexes

The synthesis of stable, linear triborane compounds has been a significant challenge due to the electron-deficient nature of boron, which typically favors the formation of polyhedral cluster structures through multi-center bonding. researchgate.net However, recent advancements have demonstrated that kinetically stabilizing these chains is possible. A key strategy involves the use of bulky substituents on the terminal boron atoms. For instance, linear triborane(5) compounds have been successfully synthesized and stabilized by incorporating bulky diamino groups on the terminal boron atoms. researchgate.netnih.gov

Research has shown the synthesis of a fluorotriborane(5) derivative from the reaction of a boryllithium with BF₃·OEt₂. researchgate.netnih.gov This fluorinated derivative serves as a versatile precursor for other halogenated triboranes, such as chlorotriborane(5), through a halogen exchange reaction. researchgate.netnih.gov Further functionalization has been achieved, leading to hydroxylated triborane(5) compounds, which are thought to form via an unstable cationic boron intermediate. researchgate.netnih.gov

Beyond simple substitution, the coordination chemistry of triboranes is a burgeoning area. Metal-stabilized triborane species are being explored, where the triborane unit is part of a larger coordination complex with transition metals like ruthenium and iron. researchgate.netresearchgate.net For example, a metal-stabilized species described as a triborane analogue, [B₃H₆]³⁻, has been stabilized within the coordination sphere of two iron atoms and one ruthenium atom. researchgate.netresearchgate.net The thermolysis and photolysis of metallaborane clusters have yielded various novel structures, including those containing diborane(5) and triborane fragments, highlighting the rich reactivity and potential for creating complex, multi-metallic borane (B79455) architectures. researchgate.netresearchgate.net

Future exploration will likely focus on expanding the library of these derivatives by employing a wider range of sterically demanding and electronically diverse substituents. The synthesis of catenated triboron anions, propagated by a sequence of electron-precise two-center, two-electron (2c-2e) B-B-B bonds, represents another promising direction. researchgate.netrsc.org These developments are crucial for tuning the electronic properties and reactivity of the triborane(5) backbone, paving the way for their use as versatile synthetic building blocks. researchgate.net

Table 1: Representative Triborane(5) Derivatives and Coordination Complexes

Compound TypeExample/General FormulaSynthesis MethodKey Structural FeatureReference
Halogenated Triborane(5)Diamino-substituted Fluorotriborane(5)Reaction of boryllithium with BF₃·OEt₂Linear B-B-B chain with terminal bulky diamino groups and a central fluorine substituent. researchgate.netnih.gov
Hydroxylated Triborane(5)Diamino-substituted Hydroxytriborane(5)Addition of silver tetraarylborate to a chlorotriborane(5) derivative.Linear B-B-B chain with a central hydroxyl group. researchgate.netnih.gov
Metal-Stabilized Triborane[{Cp*Ru(PPh₃)}(μ₃-η¹:η²:η²-B₃H₆){Fe₂(CO)₇}]Reaction of a ruthena-octahydrotetraborane with [Fe₂(CO)₉].A [B₃H₆]³⁻ analogue stabilized by coordination to Ru and Fe centers. researchgate.net
Catenated Triboron Anion[pinB(Bpin)B(hex)]⁻Reaction of a magnesium boryl with B₂pin₂.Anionic B(sp²)-B(sp²)-B(sp³) chain. rsc.org

Advanced Mechanistic Studies Utilizing In Situ and Operando Spectroscopic Techniques

Understanding the intricate reaction mechanisms of triborane(5) chemistry is paramount for controlling reaction outcomes and designing new synthetic pathways. While traditional spectroscopic methods provide snapshots of reactants and final products, they often fail to capture the transient, short-lived intermediates that are key to the reaction mechanism. This is where in situ and operando spectroscopic techniques offer a significant advantage. numberanalytics.comyoutube.com

In situ spectroscopy allows for the real-time analysis of a reaction mixture under its actual conditions, while the more advanced operando spectroscopy simultaneously measures the catalytic activity or reaction rate, directly linking structural changes to reactivity. numberanalytics.comornl.gov Although direct applications of operando spectroscopy to triborane(5) are still emerging, its use in related areas of boron chemistry, such as the study of hydrogen release from amine-boranes, demonstrates its immense potential. For example, operando ¹¹B NMR and X-ray Absorption Fine Structure (XAFS) spectroscopy have been used to identify short-lived intermediates and characterize the active catalytic species in the dehydrogenation of ammonia (B1221849) borane.

For triborane(5) chemistry, these techniques could provide profound insights into:

Ligand Exchange and Substitution: Monitoring the step-by-step mechanism of reactions, such as the conversion of fluoro- to chlorotriboranes, and identifying transient species like the proposed cationic boron intermediates. researchgate.net

Cluster Formation: Observing the aggregation of smaller borane fragments into larger clusters in real-time.

Catalytic Cycles: In reactions where triborane derivatives act as catalysts or are formed catalytically, operando methods could delineate the entire catalytic loop, identifying the resting state and turnover-limiting steps.

Techniques like in situ Raman and IR spectroscopy are particularly well-suited for studying boranes. uninsubria.itrsc.org For instance, in situ Raman has been used to characterize the phase transitions of cesium octahydrotriborate (CsB₃H₈), demonstrating its utility in tracking structural changes in boron hydrides under varying temperatures. uninsubria.it The application of similar methodologies, including in situ XPS for monitoring surface chemistry, will be crucial for unraveling the complex reactivity of triborane(5) and its derivatives. osti.govarxiv.org

Development of Novel Computational Methodologies Tailored for Boron Chemistry

Computational chemistry has become an indispensable tool for understanding the structure, bonding, and reactivity of boron compounds, which often defy classical bonding theories. rsc.org For triborane(5) and its derivatives, theoretical studies provide insights that are often difficult to obtain experimentally. Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms, calculate thermodynamic stabilities, and predict spectroscopic properties. rsc.orgrsc.orgd-nb.info

Recent studies on triborane adducts and derivatives have employed a range of sophisticated computational techniques to analyze their unique electronic structures: researchgate.netrsc.orgacs.org

Energy Decomposition Analysis (EDA): This method helps to understand the nature of the chemical bond by partitioning the interaction energy into distinct physical components like electrostatic interaction, orbital interaction, and Pauli repulsion.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of the localized bonding orbitals, helping to rationalize the distribution of electron density and the nature of bonding (e.g., 2c-2e vs. 3c-2e bonds).

Atoms in Molecules (AIM) Theory: AIM provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density.

Nucleus-Independent Chemical Shift (NICS): This method is used to assess the aromaticity of cyclic molecules by calculating the magnetic shielding at the center of a ring, a key property for cyclic triborane derivatives.

For example, DFT calculations have been used to propose the reaction mechanism for the functionalization of pyridine-triborane(7) adducts, showing how coordination to the borane unit facilitates intramolecular charge transfer and subsequent reactions. rsc.orgrsc.org Similarly, computational studies on ammonia triborane (NH₃B₃H₇) have been used to predict its thermodynamic stability and the mechanism of hydrogen elimination. acs.orgacs.org The development and application of these tailored computational methodologies will continue to be essential for predicting the properties of new triborane(5) targets and for gaining a deeper understanding of their complex chemical behavior. ntu.edu.sg

Potential Applications in Advanced Synthetic Methodologies and Material Science

The unique properties of triborane(5) and its derivatives suggest a range of potential applications in both synthetic chemistry and materials science. While still an area of active exploration, parallels with other boranes and initial findings point toward several promising avenues.

In advanced synthetic methodologies , boranes are well-established as versatile reagents. mdpi.com Triborane(5) derivatives could potentially be used as:

Novel Reducing Agents: Boron hydrides are known for their reducing capabilities. The specific structure of triborane(5) might offer unique selectivity in the reduction of functional groups compared to simpler boranes like diborane (B8814927). lookchem.com

Building Blocks for Complex Molecules: The linear B-B-B chain can serve as a rigid scaffold for constructing larger, well-defined molecular architectures. The ability to functionalize the terminal and central boron atoms provides a handle for further synthetic transformations. researchgate.net

Precursors to Boryl Anions: The heterolysis of B-B bonds in diboranes can generate boryl anions, which are potent boron-centered nucleophiles. rsc.org Triborane(5) derivatives could serve as precursors to unique triboron-containing nucleophiles for advanced bond-forming reactions.

In material science , boron-based materials are valued for their diverse electronic and structural properties. mdpi.comresearchgate.net Triborane(5) could be a key precursor for:

Semiconductors and Electronic Materials: Boron-containing heterocycles, such as cyclo-1,3,5-trithia-2,4,6-triborane, are being investigated for their potential in developing new semiconductors. ontosight.ai The defined structure of triborane(5) makes it an attractive building block for creating ordered, boron-rich materials with tailored electronic properties. mdpi.com

Boron Nitride (BN) Materials: Tris(dimethylamino)borane is used in the formation of B-C-N hybrid films. lookchem.com Similarly, triborane(5) derivatives could be investigated as single-source precursors in chemical vapor deposition (CVD) to create novel boron-containing thin films, such as boron nitride or boron carbonitride, with applications in advanced electronics and coatings. osti.gov

Energy Storage: Certain boron hydrides, such as ammonia triborane, have been studied for chemical hydrogen storage. acs.orgmdpi.com While practical applications face challenges, the fundamental study of hydrogen release from these systems provides valuable data for designing next-generation energy materials.

The continued exploration of the fundamental reactivity and properties of triborane(5) is expected to unlock new and innovative applications across a broad spectrum of scientific disciplines. researchgate.netmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.